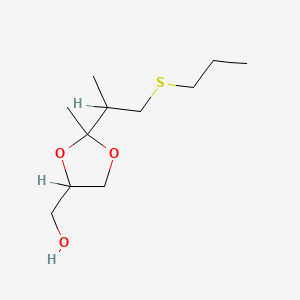![molecular formula C9H16S2 B14355459 3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene CAS No. 93553-99-2](/img/structure/B14355459.png)
3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene is an organic compound with the molecular formula C6H10S2. It is also known as allyl 1-propenyl disulfide. This compound is characterized by the presence of two sulfanyl groups attached to a propene backbone. It is a member of the disulfide family and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene typically involves the reaction of allyl sulfide with propenyl sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the disulfide bond. The reaction conditions include maintaining a temperature range of 50-100°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene involves its interaction with biological molecules through its sulfanyl groups. These groups can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The compound can also generate reactive oxygen species (ROS) through redox reactions, which can induce oxidative stress in cells .
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-Allyl-2-(prop-1-en-1-yl)disulfane: Similar structure but different stereochemistry.
S-Allyl 2-propene-1-sulfonothioate: Contains a sulfonothioate group instead of a disulfide bond.
(Z)-1-Methyl-3-(prop-1-en-1-yl)trisulfane: Contains a trisulfide bond instead of a disulfide bond .
Uniqueness
3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene is unique due to its specific disulfide bond configuration and its ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound in research and industry .
Propiedades
Número CAS |
93553-99-2 |
|---|---|
Fórmula molecular |
C9H16S2 |
Peso molecular |
188.4 g/mol |
Nombre IUPAC |
3-prop-2-enylsulfanyl-1-propylsulfanylprop-1-ene |
InChI |
InChI=1S/C9H16S2/c1-3-6-10-8-5-9-11-7-4-2/h3,5,9H,1,4,6-8H2,2H3 |
Clave InChI |
CLMKRASQEPMFIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCSC=CCSCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
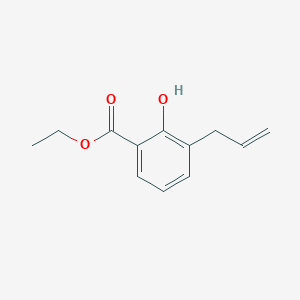
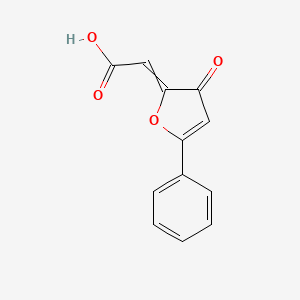
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)
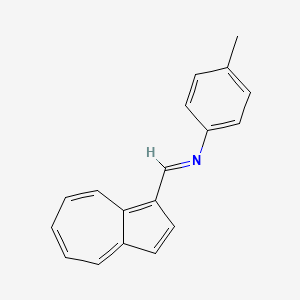
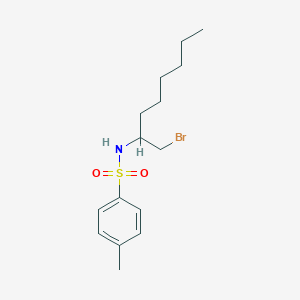
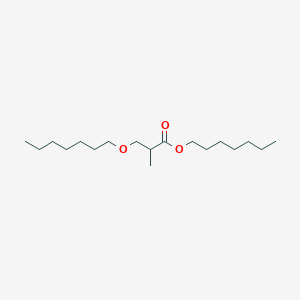
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)

